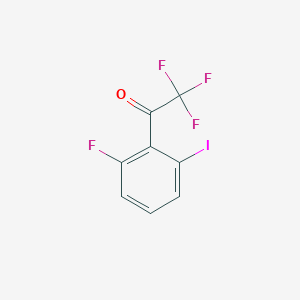
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-iodobenzene and trifluoroacetyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Catalysts and Reagents: Catalysts such as aluminum chloride (AlCl₃) are often employed to facilitate the acylation reaction.
Procedure: The 2-fluoro-6-iodobenzene is reacted with trifluoroacetyl chloride in the presence of AlCl₃, leading to the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
作用機序
The mechanism by which 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate specific interactions with biological molecules.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-phenyl)-ethanone: Lacks the iodine atom, which may affect its reactivity and applications.
2,2,2-Trifluoro-1-(4-iodo-phenyl)-ethanone: The position of the iodine atom is different, leading to variations in chemical behavior.
2,2,2-Trifluoro-1-(2-chloro-6-iodo-phenyl)-ethanone: The presence of a chlorine atom instead of a fluorine atom can alter its properties.
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone is unique due to the specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity.
特性
CAS番号 |
1208077-50-2 |
|---|---|
分子式 |
C8H3F4IO |
分子量 |
318.01 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H3F4IO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H |
InChIキー |
QTEGKEKPSMSVJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)C(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



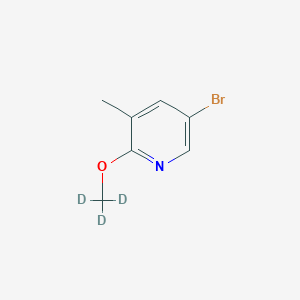
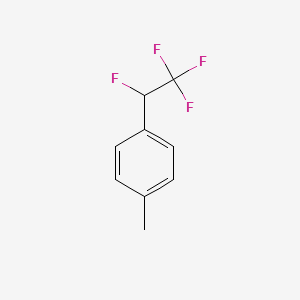

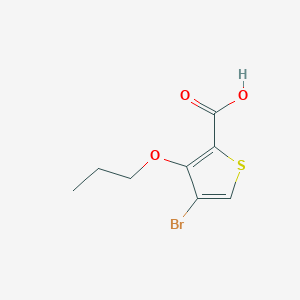
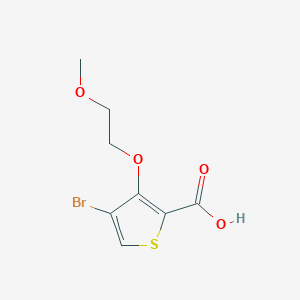


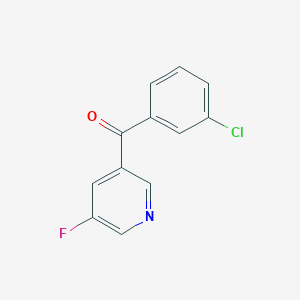

![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
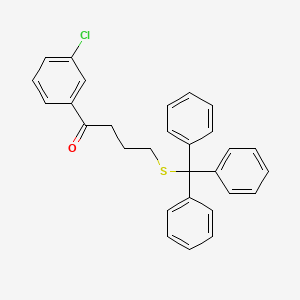
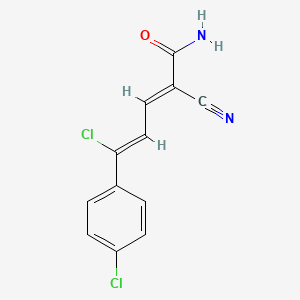
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
